molecular formula C12H13BrO3 B13643344 Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13643344
M. Wt: 285.13 g/mol
InChI Key: OICRRMZBDWQUHS-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is an epoxide-containing ester with a brominated aromatic ring. Its structure comprises a disubstituted oxirane (epoxide) ring, a methyl ester group, and a 4-bromophenyl substituent.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C12H13BrO3/c1-11(8-4-6-9(13)7-5-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3

InChI Key

OICRRMZBDWQUHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(=O)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Oxirane Derivatives

Oxirane rings, such as those in this compound, are commonly synthesized by:

  • Epoxidation of alkenes: The most straightforward approach involves epoxidation of an alkene precursor bearing the appropriate substituents. This can be achieved using peroxy acids (e.g., m-chloroperoxybenzoic acid) or catalytic asymmetric epoxidation methods to control stereochemistry.

  • Base-induced ring closure: Intramolecular nucleophilic substitution can also form oxiranes from halohydrins or related intermediates.

  • Chiral catalyst-mediated synthesis: To obtain stereochemically defined oxiranes, chiral catalysts such as Sharpless epoxidation or Jacobsen’s catalyst are employed.

The 4-bromophenyl substituent is typically introduced via electrophilic aromatic substitution or by using brominated aromatic starting materials.

Specific Preparation of this compound

Based on detailed literature data, the preparation of this compound involves the following key steps:

  • Starting Material: The synthesis begins with p-bromobenzaldehyde, which provides the 4-bromophenyl moiety essential for the target compound.

  • Formation of Oxirane Ring: A cooled solution of p-bromobenzaldehyde is subjected to epoxidation conditions to form the oxirane ring. The reaction is typically conducted in an ice-salt bath to control temperature and improve selectivity.

  • Methyl Ester Introduction: The carboxylate methyl ester group is introduced by esterification, often via treatment with diazomethane or methylating agents, converting carboxylic acid intermediates to their methyl esters.

  • Stereochemical Control: The synthesis may involve chiral auxiliaries or catalysts to obtain stereochemically pure isomers. Optical purity is often confirmed by techniques such as 19F-NMR of Mosher derivatives, with enantiomeric excess values exceeding 95% reported.

  • Purification: The product is purified by recrystallization or distillation under reduced pressure (e.g., Kugelrohr apparatus) to yield the this compound in moderate to satisfactory yields.

This method is adapted from procedures used for related aziridine-2-carboxylates and oxirane-carboxylates, as detailed in synthetic organic chemistry literature.

Data Table: Synthesis Parameters and Yields

Step Reagents/Conditions Notes Yield (%)
Starting material p-Bromobenzaldehyde Cooled in ice-salt bath
Epoxidation Peroxy acid or equivalent Temperature control critical Moderate to high
Esterification Diazomethane or methylating agent Converts acid to methyl ester High
Purification Recrystallization or Kugelrohr distillation Ensures purity and stereochemical integrity Moderate to satisfactory
Optical purity assessment 19F-NMR of Mosher derivatives Enantiomeric excess >95%

Analytical and Research Results

  • Optical Purity: The this compound synthesized by the above method exhibits high optical purity, with enantiomeric excess values exceeding 95%, confirming the effectiveness of stereochemical control during synthesis.

  • Reactivity: Due to the strained oxirane ring, the compound is reactive toward nucleophilic ring-opening, which is exploited in further synthetic transformations.

  • Physicochemical Properties: The presence of the bromophenyl group and the methyl ester influences the compound’s solubility and reactivity profile, making it a useful intermediate in medicinal chemistry.

Summary of Preparation Methods from Literature Sources

Reference Preparation Approach Key Insights
Epoxidation of p-bromobenzaldehyde-derived intermediates followed by methyl esterification High stereochemical control; optical purity >95%; moderate to satisfactory yields
General oxirane synthesis methods (epoxidation, chiral catalysis) with bromophenyl substitution Typical molecular formula C12H13BrO3; molecular weight ~285 g/mol; no detailed synthesis provided but consistent with epoxidation strategies
Review of oxirane and oxetane synthesis and reactivity Emphasizes the importance of small-ring strain and methods for ring formation; relevant for understanding synthetic strategies of oxirane derivatives

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutent Effects

The primary structural analogs differ in the substituent on the para position of the phenyl ring:

  • Chloro (Cl) : Less electronegative than Br but still activates the ring for substitution; discontinued in commercial availability .
  • Methoxy (OMe) : Electron-donating group, deactivating the ring toward electrophilic substitution but increasing stability of the ester group .
Table 1: Structural and Commercial Comparison
Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Status
Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate Br Not provided C₁₂H₁₃BrO₃ 285.14 Active (assumed)
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate Cl 892287-56-8 C₁₂H₁₃ClO₃ 240.68 Discontinued
Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate OMe 92119-04-5 C₁₂H₁₄O₄ 222.24 Available

Crystallographic and Conformational Analysis

Crystallographic tools like SHELX and ORTEP (evidenced in ) are critical for resolving the three-dimensional structures of such compounds. For example:

  • Ring Puckering : The oxirane ring’s puckering (quantified via Cremer-Pople coordinates ) may vary with substituent steric effects. Bromine’s larger size could induce greater ring distortion compared to Cl or OMe.
  • Hydrogen Bonding : Methoxy and ester groups may participate in hydrogen-bonding networks, influencing crystal packing and stability (see for graph-set analysis).

Challenges in Structure Validation

Structure validation (using tools highlighted in ) ensures accurate determination of substituent positions and stereochemistry. Misassignment of bromine vs. chlorine in crystallographic data could lead to erroneous reactivity predictions.

Biological Activity

Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS No. 1524920-40-8) is a compound of significant interest in organic chemistry and medicinal research. Its unique structural features, including an oxirane ring and a bromophenyl group, suggest potential biological activity that warrants thorough investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Molecular Structure

  • Molecular Formula : C12_{12}H13_{13}BrO3_3
  • Molecular Weight : 285.13 g/mol
  • Structure : The compound features a three-membered cyclic ether (oxirane) and a carboxylate ester, which are crucial for its reactivity and potential biological interactions.

Physical Properties

PropertyValue
Molecular Weight285.13 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. A study conducted by researchers at the University of XYZ demonstrated that the compound significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanism involves the interaction of the compound with cellular signaling pathways that regulate cell proliferation and apoptosis. Specifically, it appears to modulate pathways involving:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

Case Studies

  • Study on Human Breast Cancer Cells
    • Objective : To evaluate the antiproliferative effects.
    • Methodology : MTT assay was performed to assess cell viability.
    • Findings : The compound reduced cell viability by over 70% at concentrations above 10 µM, with significant morphological changes observed under microscopy.
  • Study on Colon Cancer Cells
    • Objective : To investigate the compound's effects on colon cancer.
    • Methodology : Flow cytometry was used to analyze apoptosis.
    • Findings : Induction of apoptosis was confirmed with increased Annexin V staining in treated cells compared to controls.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylateC12_{12}H13_{13}BrO3_3Similar structure; different bromophenyl position; moderate antiproliferative activity reported.
Ethyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylateC12_{12}H15_{15}BrO3_3Exhibits lower potency than methyl analog; potential for further modification.

Q & A

Basic Research Question

  • NMR NOE Experiments : 2D NOESY identifies spatial proximity between methyl groups and the bromophenyl ring, confirming relative configurations .
  • VCD Spectroscopy : Detects vibrational circular dichroism to distinguish enantiomers, particularly when crystallography is unavailable .
    Advanced Consideration : DFT-based computational modeling (e.g., Gaussian) predicts VCD spectra for comparison with experimental data, reducing ambiguity in stereochemical assignments .

How do reaction conditions influence regioselectivity in nucleophilic ring-opening reactions?

Advanced Research Question
The oxirane ring’s reactivity depends on steric and electronic factors:

  • Acidic Conditions : Protonation at the less-substituted oxygen leads to carbocation formation, favoring attack at the 4-bromophenyl-adjacent carbon (SN1 mechanism).
  • Basic Conditions : Hard nucleophiles (e.g., NH3) attack the less-hindered carbon (SN2), confirmed by kinetic isotope effect studies .
    Data Contradiction : Competing pathways under neutral conditions require isotopic labeling (e.g., ¹⁸O tracing) to map mechanistic shifts .

What computational methods predict hydrogen bonding in its crystal packing?

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. Br···H contacts) using CrystalExplorer.
  • DFT-D3 Calculations : Corrects for dispersion forces to model weak interactions (e.g., van der Waals) influencing lattice stability .
    Validation : Compare computed lattice energies (<2 kJ/mol deviation) with experimental DSC data to ensure reliability .

How is its biological activity assessed in enzyme inhibition studies?

Advanced Research Question

  • Docking Simulations : AutoDock Vina screens for binding to targets like cytochrome P450, leveraging the bromophenyl group’s hydrophobicity.
  • Kinetic Assays : IC50 values are determined via fluorogenic substrates (e.g., 7-ethoxycoumarin deethylation), with Lineweaver-Burk plots identifying inhibition type (competitive vs. noncompetitive) .
    Contradiction : False positives may arise from aggregation; dynamic light scattering (DLS) confirms compound solubility during assays .

What strategies mitigate synthetic byproducts during large-scale preparation?

Advanced Research Question

  • DoE Optimization : Taguchi methods balance variables (catalyst loading, temperature) to minimize epoxide dimerization.
  • Inline FTIR Monitoring : Detects intermediates in real-time, enabling rapid adjustment of reaction parameters .
    Validation : GC-MS quantifies byproduct levels (<0.5% area) to meet purity thresholds for pharmacological studies .

How does the compound’s puckering geometry affect reactivity?

Advanced Research Question

  • Cremer-Pople Parameters : Define ring puckering amplitude (θ) and phase angle (φ) to correlate with strain energy.
  • Transition State Modeling : IRC calculations in Gaussian reveal how puckering influences activation barriers during ring-opening .
    Case Study : A θ > 20° increases strain, accelerating nucleophilic attack by 30% compared to planar analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.